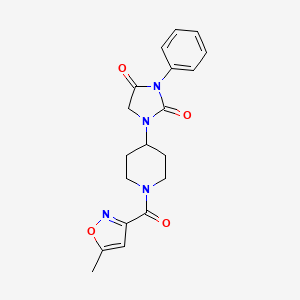

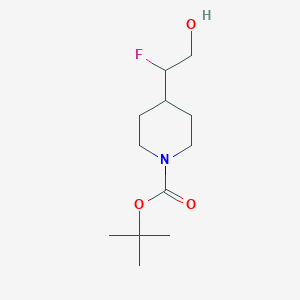

![molecular formula C15H11NO5S B2597384 2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid CAS No. 747411-00-3](/img/structure/B2597384.png)

2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C15H11NO5S and a molecular weight of 317.32 .

Molecular Structure Analysis

The structural analysis of a similar compound, “4-(Methylthio)benzoic acid”, was carried out using PXRD data . It shows a monoclinic system and crystallizes in the P 2 1 / a space group . Theoretical DFT calculations using the B3LYP correlation functional reveal that the energy gap of HOMO–LUMO orbitals in compound 1, with the methylthio moiety in the ortho position relative to the carboxyl group, is lower than that of compound 2, with the methylthio moiety in the para position .Scientific Research Applications

Synthesis and Characterization of Organic Compounds : Research by Arient et al. (1967) and Arient et al. (1967) focused on the nitration of similar benzoylbenzoic acids, leading to various nitrobenzoylbenzoic acids. These studies contribute to the understanding of the reactivity and synthesis pathways of complex organic compounds, which can be essential for developing new materials and pharmaceuticals.

Dopants in Polymers : In the field of polymer technology, Amarnath & Palaniappan (2005) explored the use of benzoic acid and substituted benzoic acids as dopants for polyaniline. This research highlights the potential of these compounds in enhancing the properties of conductive polymers, which have applications in electronics and materials science.

Crystal Engineering and Solid-State Chemistry : The work of Oruganti et al. (2017) on molecular salts and cocrystals of chloro-nitrobenzoic acid contributes to the understanding of crystal engineering principles. These findings are important for the development of novel materials with specific physical properties, such as pharmaceuticals and optoelectronic materials.

Solvent Effects on Chemical Reactions : The study of solvent effects on the dissociation of benzoic and nitrobenzoic acids by Niazi & Ali (1990) sheds light on how different solvents can influence chemical reactions. This research is crucial for optimizing industrial chemical processes and understanding the environmental impact of various solvents.

Speciation and Self-Association in Solution : Research by Be̅rziņš et al. (2021) on the self-association of benzoic acid derivatives in solution using spectroscopic measurements and molecular simulation methods is significant for understanding molecular interactions. This knowledge is fundamental to areas like drug delivery and material design.

Safety and Hazards

“2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid” should be handled with care. It may form combustible dust concentrations in air. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name |

2-(4-methylsulfanyl-3-nitrobenzoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5S/c1-22-13-7-6-9(8-12(13)16(20)21)14(17)10-4-2-3-5-11(10)15(18)19/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHERYECRDOGVEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2597303.png)

![3-(4-fluorophenyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597306.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2597311.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2597313.png)

![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2597320.png)